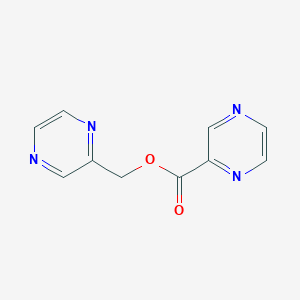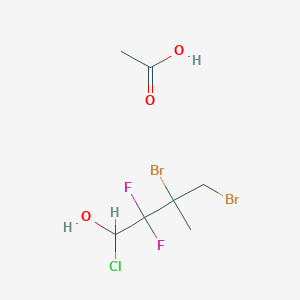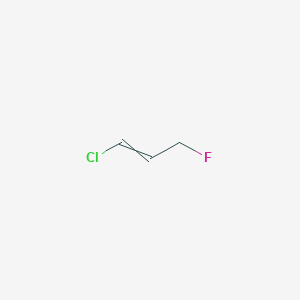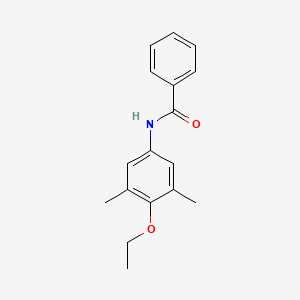![molecular formula C28H39N3O5 B14348198 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate CAS No. 92047-92-2](/img/structure/B14348198.png)
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate is a complex organic compound characterized by the presence of a nitrophenyl group, an azoxy linkage, and a hexadecanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate typically involves multiple steps:
Formation of the Azoxy Group: The azoxy group can be synthesized through the reduction of nitro compounds using reagents such as zinc and ammonium chloride.
Esterification: The hexadecanoate ester is formed by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the azoxy compound with the ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azoxy group can be reduced to form azo or hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of azo or hydrazo compounds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitrophenyl group can participate in electron transfer processes, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl octadecanoate: Similar structure with an octadecanoate ester instead of hexadecanoate.
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl dodecanoate: Similar structure with a dodecanoate ester instead of hexadecanoate.
Uniqueness
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate is unique due to its specific ester chain length, which can influence its solubility, reactivity, and biological activity. The presence of the azoxy group also imparts distinct redox properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
92047-92-2 |
|---|---|
Formule moléculaire |
C28H39N3O5 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(4-hexadecanoyloxyphenyl)imino-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C28H39N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(32)36-27-22-16-24(17-23-27)29-30(33)25-18-20-26(21-19-25)31(34)35/h16-23H,2-15H2,1H3 |
Clé InChI |
KQJVUGUKMVXONV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)



![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)

![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
